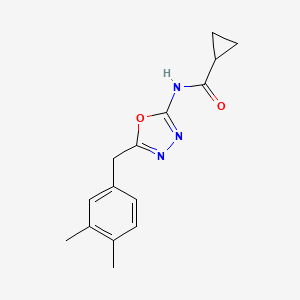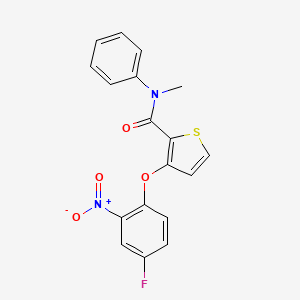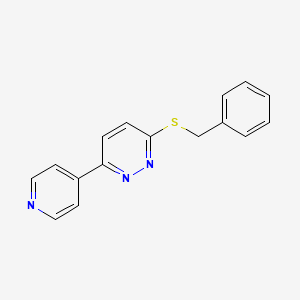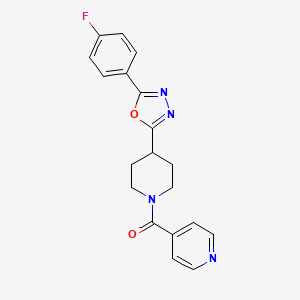
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzyl group which is an aromatic hydrocarbon, and an oxadiazole ring, a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyl group, the oxadiazole ring, and the cyclopropane ring . The exact structure would depend on the positions of these groups in the molecule.Aplicaciones Científicas De Investigación
Antiepileptic Activity
The synthesis of novel series of compounds related to the 1,3,4-oxadiazole structure, aimed to meet the structural prerequisites indispensable for anticonvulsant activity. Research has shown that specific derivatives have significant anticonvulsant activities, confirmed through various seizure models and supported by GABA assay tests to determine their mode of action (Rajak et al., 2013).
Anticancer Effects
Studies have indicated that certain 1,3,4-oxadiazole derivatives can provoke a bioenergetic catastrophe in cancer cells by blocking both oxidative phosphorylation (OXPHOS) and glycolysis, leading to cell death. This approach unveils a metabolic vulnerability in human cancer cells that could be exploited for therapeutic purposes (Sica et al., 2019).
Antimicrobial Activities
Compounds derived from 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities. These novel compounds, characterized by various substitutions, have shown moderate to good activities against tested bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Antidiarrheal Agents
A series of derivatives were prepared for testing as inhibitors of gastrointestinal propulsive activity. Through structural modifications, compounds were identified that exhibited equivalent potency to existing antidiarrheal agents like diphenoxylate and loperamide, but with a lower order of analgesic activity, suggesting a better side effect profile for antidiarrheal use (Adelstein et al., 1976).
Photophysical Properties
Research into polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings in the side chain has shown that these materials exhibit blue fluorescence with high quantum yields. This property makes them suitable for applications in optoelectronic devices and as fluorescent markers in various scientific and technological fields (Hamciuc et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-3-4-11(7-10(9)2)8-13-17-18-15(20-13)16-14(19)12-5-6-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJUAYGHISDMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2664134.png)

![3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2664136.png)




![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine](/img/structure/B2664143.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2664147.png)

![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate](/img/structure/B2664152.png)